

Commercial Suppliers and Technical Guide: 5-Bromo-1,10-phenanthroline

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Compound of Interest

Compound Name: 5-Bromo-1,10-phenanthroline

Cat. No.: B1267314

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For researchers, scientists, and professionals in drug development, **5-Bromo-1,10-phenanthroline** is a key heterocyclic organic compound with significant applications in coordination chemistry, materials science, and analytical chemistry. This technical guide provides an in-depth overview of its commercial availability, synthesis, and key applications, complete with experimental protocols and data presented for easy comparison.

Commercial Availability

5-Bromo-1,10-phenanthroline is available from a range of commercial suppliers. Purity levels are generally high, though this can be reflected in the pricing. The following table summarizes the offerings from several prominent suppliers. Please note that pricing and availability are subject to change and may require logging into the supplier's website or requesting a direct quote.

Supplier	CAS Number	Purity	Available Quantities
--INVALID-LINK--	40000-20-2	97%	Varies (requires login)
--INVALID-LINK--	40000-20-2	>98.0%	200mg, 1g, 5g
--INVALID-LINK--	40000-20-2	≥97% (HPLC)	Varies (requires login)
--INVALID-LINK--	40000-20-2	>98.0% (from TCI)	Varies (requires login)
--INVALID-LINK--	855360-86-0 (monohydrate)	Industrial Grade	Bulk quantities

Synthesis of 5-Bromo-1,10-phenanthroline

A common laboratory-scale synthesis of **5-Bromo-1,10-phenanthroline** involves the bromination of 1,10-phenanthroline monohydrate.

Experimental Protocol

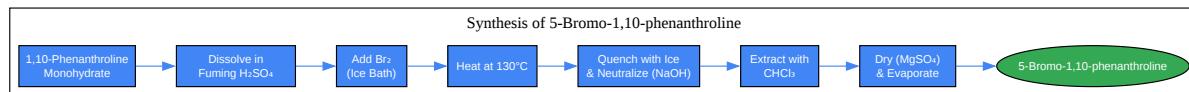
Materials:

- 1,10-Phenanthroline monohydrate
- Fuming sulfuric acid (oleum, 30% SO₃)
- Bromine (Br₂)
- Ice bath
- Sodium hydroxide (NaOH) solution (aqueous, saturated)
- Chloroform (CHCl₃)
- Anhydrous magnesium sulfate (MgSO₄)
- Rotary evaporator

- Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,10-phenanthroline monohydrate in fuming sulfuric acid. Cool the mixture in an ice bath.
- Slowly add bromine to the cooled solution with continuous stirring.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture at 130°C for 4 hours.
- Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
- Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium hydroxide until the pH is approximately 7-8. This should be done in an ice bath to control the exothermic reaction.
- Extract the aqueous solution with chloroform (3 x 50 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the solution to remove the drying agent and remove the chloroform under reduced pressure using a rotary evaporator.
- The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure **5-Bromo-1,10-phenanthroline**.



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*Synthesis workflow for **5-Bromo-1,10-phenanthroline**.*

Application in Photocatalysis: Synthesis of a Ru(II) Complex

5-Bromo-1,10-phenanthroline is a versatile ligand for the synthesis of transition metal complexes used in photocatalysis. A representative example is the synthesis of a Ruthenium(II) bipyridyl complex.

Experimental Protocol: Synthesis of $[\text{Ru}(\text{bpy})_2(5\text{-Br-phen})]^{2+}$

Materials:

- cis- $[\text{Ru}(\text{bpy})_2\text{Cl}_2]\cdot 2\text{H}_2\text{O}$ (bpy = 2,2'-bipyridine)
- **5-Bromo-1,10-phenanthroline**
- Ethanol/water (1:1 v/v)
- Argon or Nitrogen gas
- Reflux setup

Procedure:

- Dissolve cis- $[\text{Ru}(\text{bpy})_2\text{Cl}_2]\cdot 2\text{H}_2\text{O}$ and a stoichiometric equivalent of **5-Bromo-1,10-phenanthroline** in a 1:1 ethanol/water mixture in a round-bottom flask.
- Degaerate the solution by bubbling with argon or nitrogen for 15-20 minutes.
- Heat the mixture to reflux under an inert atmosphere for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After cooling to room temperature, remove the solvent under reduced pressure.
- The crude product is then purified by column chromatography on alumina or silica gel, using an appropriate eluent system (e.g., acetonitrile/water/saturated KNO_3).

- The desired fractions are collected, and the solvent is removed to yield the $[\text{Ru}(\text{bpy})_2(5\text{-Br-phen})]^{2+}$ complex, typically as a hexafluorophosphate or chloride salt after ion exchange.

Application in Photocatalysis: Degradation of Rhodamine B

The synthesized Ru(II) complex can be used as a photocatalyst for the degradation of organic pollutants, such as Rhodamine B (RhB), under visible light irradiation.

Experimental Protocol

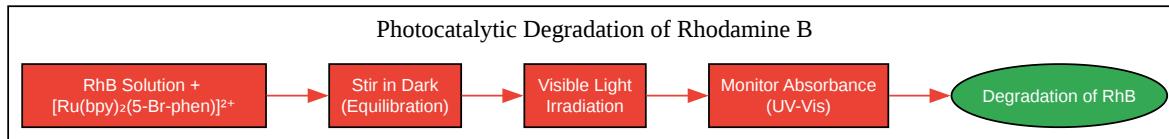
Materials:

- $[\text{Ru}(\text{bpy})_2(5\text{-Br-phen})]^{2+}$ photocatalyst
- Rhodamine B (RhB) solution of known concentration
- Visible light source (e.g., Xenon lamp with a UV cut-off filter)
- Aerobic conditions (open to air)
- UV-Vis spectrophotometer

Procedure:

- Prepare an aqueous solution of Rhodamine B (e.g., 10^{-5} M).
- Add a catalytic amount of the $[\text{Ru}(\text{bpy})_2(5\text{-Br-phen})]^{2+}$ complex to the RhB solution.
- Stir the solution in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.
- Irradiate the solution with a visible light source while maintaining constant stirring.
- At regular time intervals, withdraw aliquots of the solution and measure the absorbance of RhB at its maximum absorption wavelength (around 554 nm) using a UV-Vis spectrophotometer.

- The degradation of RhB is monitored by the decrease in its characteristic absorbance peak over time.



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Experimental workflow for photocatalytic degradation.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of **5-Bromo-1,10-phenanthroline** is crucial for its applications and is typically determined by reverse-phase HPLC.

HPLC Method

- Column: C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size)
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid, TFA) is commonly used. A typical gradient might be:
 - Start with 10% acetonitrile.
 - Ramp to 90% acetonitrile over 15 minutes.
 - Hold at 90% for 5 minutes.
 - Return to 10% over 1 minute and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min
- Detection: UV detection at 254 nm or 280 nm.

- Injection Volume: 10 μL
- Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent like methanol or acetonitrile.

The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.

Safety and Handling

5-Bromo-1,10-phenanthroline is a chemical compound and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety measures include:

- Working in a well-ventilated area or a fume hood.
- Wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
- Avoiding inhalation of dust and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials.

This guide provides a foundational understanding of **5-Bromo-1,10-phenanthroline** for research and development purposes. For more specific applications and detailed characterization, consulting the primary scientific literature is recommended.

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